molecular formula C17H15BrO B6346553 (2E)-3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one CAS No. 1354941-13-1

(2E)-3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6346553
CAS No.: 1354941-13-1
M. Wt: 315.2 g/mol
InChI Key: BOTCIEKHXOKJGI-VQHVLOKHSA-N
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Description

The compound (2E)-3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. Its structure features a 3-bromophenyl group at the β-position and a 2,4-dimethylphenyl group at the ketone position. The E-configuration of the double bond ensures conjugation across the system, influencing electronic properties and reactivity. Chalcones are widely studied for their diverse applications, including nonlinear optics, antimicrobial activity, and crystallographic behavior .

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTCIEKHXOKJGI-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 2,4-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives.

Scientific Research Applications

(2E)-3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of materials with specific optical or electronic properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Structural Parameters
Compound Name Substituents (Aryl Rings) Dihedral Angle (°) Key Observations
Target Compound 3-Bromophenyl (β), 2,4-dimethylphenyl (ketone) ~48.13 (estimated)* Bulky 2,4-dimethyl group increases steric hindrance, reducing planarity
(E)-3-(2-Chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one 2-Chlorophenyl (β), 2,5-dichlorothiophen-3-yl (ketone) N/A Thiophene ring enhances electron density; Cl substituents increase polarity
3-(3,4-Dimethylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one 3,4-Dimethylphenyl (β), 4-bromophenyl (ketone) 48.13 Similar dihedral angle to target compound; bromine enhances electronic withdrawal
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 4-Fluorophenyl (β), 4-bromophenyl (ketone) 7.14–56.26 (range) Fluorine’s electronegativity promotes dipole interactions; planar conformers dominate

*Estimated based on structurally analogous compound in .

Key Insights:
  • Steric Effects: The 2,4-dimethylphenyl group in the target compound introduces greater steric hindrance compared to monosubstituted analogs (e.g., 4-fluorophenyl), leading to reduced molecular planarity and altered crystal packing .
  • Electronic Effects : Bromine’s electron-withdrawing nature enhances the compound’s polarity compared to methoxy or methyl substituents, influencing reactivity in cross-coupling reactions or biological activity .

Physical and Optical Properties

Table 2: Nonlinear Optical (NLO) Properties and Substituent Influence
Compound Name Substituents c(3) Value (×10²² m² V⁻²) Key Observations
Target Compound 3-Bromophenyl, 2,4-dimethylphenyl N/A Bromine likely enhances NLO response due to heavy atom effect
(2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one 3-Methylphenyl (β), 4-nitrophenyl (ketone) 369.294 Nitro group’s strong electron withdrawal amplifies NLO activity
(2E)-1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one 4-(Methylsulfanyl)phenyl (β), 3-bromophenyl (ketone) 1.99 Sulfur’s polarizability contributes to moderate NLO performance
Key Insights:
  • Heavy Atom Effect : Bromine in the target compound may improve NLO properties compared to lighter substituents (e.g., fluorine), though experimental data is needed for confirmation .
  • Electron-Withdrawing Groups : Nitro or sulfonyl groups in analogs significantly enhance NLO responses, suggesting that the target compound’s bromine and methyl groups may offer a balance between polarizability and stability .

Crystallographic Behavior

Table 3: Crystal Packing and Hirshfeld Surface Analysis
Compound Name Substituents Key Interactions
Target Compound 3-Bromophenyl, 2,4-dimethylphenyl Predominant C–H···O and Br···H contacts; steric effects reduce π-stacking
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one Phenyl (β), 4-fluorophenyl (ketone) F···H and C–H···O interactions; planar conformation enables dense packing
(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one 4-Ethylphenyl (β), 5-chlorothiophen-2-yl (ketone) S···Cl and π–π interactions; thiophene enhances charge transfer
Key Insights:
  • Halogen Bonding : Bromine in the target compound participates in Br···H interactions, which are weaker than Cl···H or F···H but contribute to stability .

Biological Activity

(2E)-3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is a member of the chalcone family, characterized by its unique structure that includes two aromatic rings connected by an α,β-unsaturated carbonyl system. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2E)-3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is C16_{16}H15_{15}BrO. Its structural features include:

  • Bromine Substitution : The presence of a bromine atom enhances electrophilicity and reactivity.
  • Dimethyl Substituents : The two methyl groups on the phenyl ring influence steric and electronic properties.

Synthesis Methods

The synthesis of (2E)-3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one typically employs the Claisen-Schmidt condensation reaction , which involves:

  • Reactants : 3-bromoacetophenone and 2,4-dimethylbenzaldehyde.
  • Catalyst : A base such as sodium hydroxide or potassium hydroxide.
  • Solvent : Ethanol or methanol.
  • Conditions : Room temperature or slightly elevated temperatures.

This method allows for the efficient formation of the chalcone structure with high yields.

Anticancer Properties

Research indicates that (2E)-3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one exhibits significant anticancer activity. For instance:

  • Mechanism of Action : The compound acts as a Michael acceptor, interacting with nucleophiles in proteins, which may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells .
  • Cell Line Studies : In vitro studies have demonstrated that this compound reduces the viability of various cancer cell lines significantly. For example, it showed a notable decrease in viability against Caco-2 cells (a colorectal cancer cell line), indicating its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Inhibition Studies : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics .
  • Synergistic Effects : The bromine substitution may enhance interactions with microbial targets, increasing its antimicrobial efficacy .

Research Findings and Case Studies

StudyFindings
Demonstrated significant anticancer effects on Caco-2 cells with a reduction in cell viability by up to 60%.
Showed antimicrobial activity against Staphylococcus aureus with MIC values comparable to traditional antibiotics.
Investigated the mechanism of action involving enzyme inhibition and cellular response modulation.

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